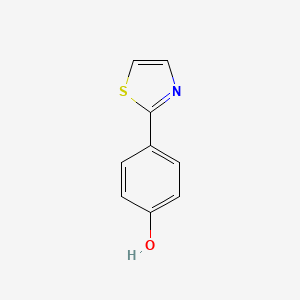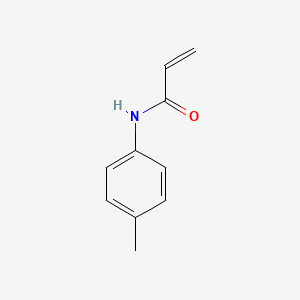
p-Acrylotoluidide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of p-Acrylotoluidide can be achieved through a multi-step reaction pathway starting from aniline. The reaction involves the formation of N-(prop-2-enoyl)aniline through the reaction of aniline with acryloyl chloride in the presence of sodium hydroxide. This is then treated with hydrochloric acid to form p-Acrylotoluidide.
Molecular Structure Analysis
The p-Acrylotoluidide molecule contains a total of 23 atom(s). There are 11 Hydrogen atom(s), 10 Carbon atom(s), 1 Nitrogen atom(s), and 1 Oxygen atom(s) . It contains total 23 bond(s); 12 non-H bond(s), 8 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s) and 1 secondary amide(s) (aliphatic) .
Scientific Research Applications
-
Nonconventional Luminescent Polymers
- Field : Materials and Biological Sciences .
- Application : These polymers, which often involve isolated benzene rings or electron-rich moieties (e.g., amine, C=O, –OH, ether, imide, and heteroatoms N, O, P, S, etc.), are being developed for their distinctive characteristics and potential applications in wide-ranging areas .
- Methods : The synthesis of these polymers involves the use of isolated benzene rings or different subgroups (–OH, –NH2, C=C, and C≡N) and electron-rich heteroatoms (N, O, P, and S) .
- Results : These polymers exhibit unique emission characteristics, including substantial emission in their concentrated/aggregated states . They also offer advantages such as easy preparation, low cost, environmental friendliness, good processability, excellent biocompatibility, and low toxicity .
-
Lipids
- Field : Food Industry .
- Application : Lipids, which include fats, waxes, monoglycerides, diglycerides, triglycerides, phospholipids, sterols, fat-soluble vitamins, and others, have many applications in the food industry .
- Methods : The use of lipids in the food industry involves their incorporation into various food products, such as baked goods, for their energy storage, signaling, and structural properties .
- Results : Despite the potential for lipid oxidation, which can affect the quality of food products, lipids continue to be widely used in the food industry due to their diverse functions and applications .
-
Acrylamide-based Microgels
- Field : Nanotechnology, Drug Delivery, Sensing, and Catalysis .
- Application : Acrylamide-based microgels have gained a lot of attention due to their potential applications in various fields based on their responsive behavior and chemical stability . These microgels may swell/deswell reversibly with slight changes in environmental conditions such as change in temperature/pH/ionic strength etc. of the medium .
- Methods : The synthesis, properties, and applications of poly(N-isopropylacrylamide-co-acrylamide) [P(NIPAM-Am)] microgels and P(NIPAM-Am) microgels having an additional ionic moiety in their network [P(NIPAM-Am-IM)] are reviewed .
- Results : This responsive behavior makes the microgels a potential candidate for use in the field of nanotechnology, drug delivery, sensing and catalysis .
-
Lipoic Acid-based Polymers
- Field : Biomedical Applications .
- Application : Lipoic acid (LA) is a versatile antioxidant that has been used in the treatment of various oxidation–reduction diseases over the past 70 years . Owing to its large five-membered ring tension, the dynamic disulfide bond of LA is highly active, enabling the formation of poly(lipoic acid) (PLA) via ring-opening polymerization (ROP) .
- Methods : The formation of poly(lipoic acid) (PLA) via ring-opening polymerization (ROP) is enabled by the highly active dynamic disulfide bond of LA .
- Results : PLA, as a biologically derived, low toxic, and easily modified material, possesses dynamic disulfide bonds and universal non-covalent carboxyl groups . It has been applied in six categories: antibacterial, anti-inflammation, anticancer, adhesive, flexible electronics, and 3D-printed tissue scaffolds .
properties
IUPAC Name |
N-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-3-10(12)11-9-6-4-8(2)5-7-9/h3-7H,1H2,2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXASKVINSMOTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60998873 |
Source


|
| Record name | N-(4-Methylphenyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60998873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Acrylotoluidide | |
CAS RN |
7766-36-1 |
Source


|
| Record name | p-Acrylotoluidide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98135 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Methylphenyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60998873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

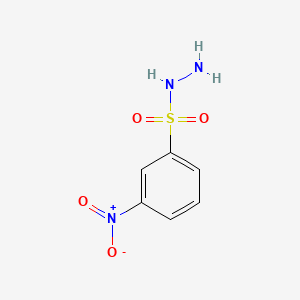
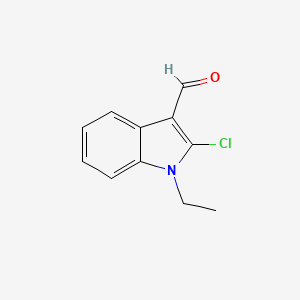
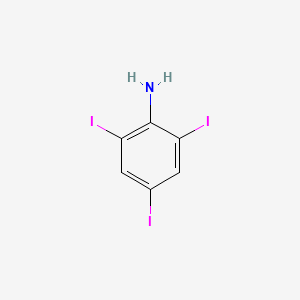
![2-[[2-(4-Chlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296101.png)
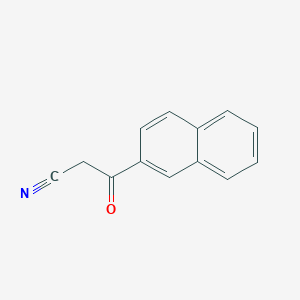

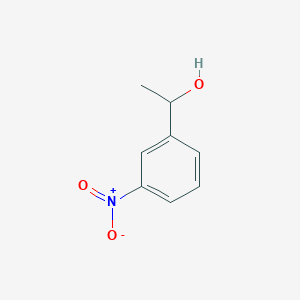
![1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one](/img/structure/B1296109.png)
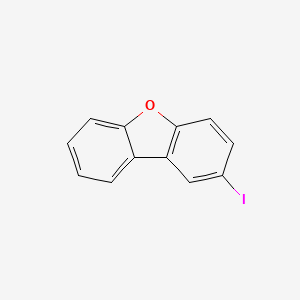
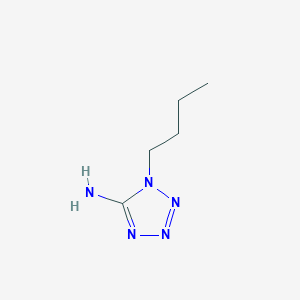
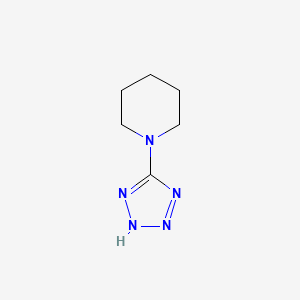
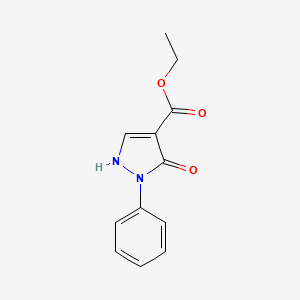
![Methyl 2-[1-(furan-2-yl)ethylidene]hydrazine-1-carboxylate](/img/structure/B1296117.png)
